Product packaging for 5-Aminopyridazine-3-carbonitrile(Cat. No.:CAS No. 2092024-09-2)

5-Aminopyridazine-3-carbonitrile

Cat. No.: B2873077
CAS No.: 2092024-09-2
M. Wt: 120.115
InChI Key: YHUPAJTUSWPCPF-UHFFFAOYSA-N
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Description

5-Aminopyridazine-3-carbonitrile (CAS 2092024-09-2) is a valuable chemical scaffold in medicinal chemistry and anticancer agent development. With the molecular formula C5H4N4 and a molecular weight of 120.11 g/mol, this compound serves as a key synthetic intermediate for constructing complex nitrogen-containing heterocycles . Research indicates that close structural analogs, specifically 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, are being investigated as novel nanomolar antagonists for the adenosine A2a receptor (A2a AR) . Antagonizing this receptor is a promising strategic approach for developing new-generation anticancer agents . Some of these functionalized carbonitrile derivatives have demonstrated significant in vitro anticancer activity by inhibiting the viability of human lung carcinoma and hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range, while showing a reduced cytotoxic effect on normal human embryonic kidney cells . This compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B2873077 5-Aminopyridazine-3-carbonitrile CAS No. 2092024-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-2-5-1-4(7)3-8-9-5/h1,3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUPAJTUSWPCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092024-09-2
Record name 5-aminopyridazine-3-carbonitrile
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Advanced Synthetic Methodologies for 5 Aminopyridazine 3 Carbonitrile and Its Derivatives

Novel Synthetic Routes to the Pyridazine (B1198779) Core

The construction of the pyridazine ring is a fundamental step in accessing this class of compounds. Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods, including cyclocondensation and multicomponent reactions, to build this heterocyclic system with high degrees of control over substitution patterns.

Exploration of Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or ammonia (B1221849). A highly effective one-pot, three-component cyclocondensation has been reported for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, which are structurally very similar to the target compound. scielo.org.za

This reaction proceeds by the initial formation of a hydrazone from an arylglyoxal and hydrazine (B178648) hydrate. Subsequent condensation with malononitrile (B47326) leads to the formation of the pyridazine ring. The reaction is typically carried out at room temperature in a mixture of water and ethanol (B145695), offering an environmentally benign approach. scielo.org.zaresearchgate.net By substituting the arylglyoxal with glyoxal, this methodology can be adapted for the synthesis of the parent 5-aminopyridazine-3-carbonitrile.

A plausible mechanism for this reaction involves the initial reaction of the arylglyoxal with hydrazine to form a monohydrazone intermediate. This intermediate then undergoes a Knoevenagel-type condensation with malononitrile, followed by intramolecular cyclization and tautomerization to yield the final 3-amino-5-arylpyridazine-4-carbonitrile product. scielo.org.za

Development of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in organic synthesis. nih.govfrontiersin.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The aforementioned three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a prime example of an MCR strategy for constructing the pyridazine core. scielo.org.zaresearchgate.net This approach has been shown to be effective for a variety of arylglyoxals, leading to the corresponding 5-aryl derivatives in good yields.

Table 1: Examples of 3-Amino-5-arylpyridazine-4-carbonitriles synthesized via a one-pot three-component reaction
ArylglyoxalProductYield (%)
Phenylglyoxal3-Amino-5-phenylpyridazine-4-carbonitrile85
4-Methylphenylglyoxal3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile88
4-Methoxyphenylglyoxal3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile90
4-Chlorophenylglyoxal3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile87
4-Bromophenylglyoxal3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile89

Data sourced from Khalafy et al. (2013). scielo.org.za

Broader MCR strategies for synthesizing substituted pyridines and pyridazines often utilize versatile building blocks. For instance, titanium-catalyzed multicomponent couplings can generate 2-amino-3-cyanopyridines with substantial control over the substitution pattern. bohrium.com While not directly yielding pyridazines, these methods highlight the potential of MCRs in constructing highly functionalized nitrogen-containing heterocycles.

Regioselective Synthesis Approaches

Regioselectivity, the control over the position of chemical bond formation, is a critical aspect of synthetic chemistry, particularly for substituted aromatic systems like pyridazine. A notable regioselective method for the synthesis of 5-substituted-3-pyridazine carbonitriles is the Reissert–type reaction. researchgate.net

This reaction involves the treatment of a 4-substituted pyridazine with 4-methylbenzene-1-sulfonyl chloride and trimethylsilyl (B98337) cyanide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds at low temperatures and, following treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords the desired 5-substituted-3-pyridazine carbonitrile with good regioselectivity. researchgate.net The regioselectivity is influenced by both the steric and electronic properties of the substituent at the 4-position of the pyridazine ring. researchgate.net

Functional Group Interconversions and Transformations on the this compound Scaffold

Once the this compound core is assembled, further diversification can be achieved through functional group interconversions and transformations. These reactions allow for the introduction of various substituents and the modification of existing functional groups to generate a library of derivatives.

Amination Strategies

The introduction of an amino group onto the pyridazine ring is a key transformation. While the target molecule already possesses an amino group at the 5-position, amination strategies are crucial for synthesizing analogues or for introducing additional amino functionalities.

One common strategy for introducing an amino group onto a pyridazine ring is through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. For example, 3-halopyridazines can react with various nucleophiles. nih.gov The amination of 3-chloropyridazine (B74176) can be achieved, although the reactivity order often shows that 4-chloropyridazine (B92835) is more reactive. nih.gov

Another classical method is the Chichibabin amination, which typically involves the reaction of the heterocycle with sodium amide in liquid ammonia. For the unsubstituted pyridazine ring, nucleophilic attack, including Chichibabin-type aminations, preferentially occurs at the C4/C5 positions rather than the carbons adjacent to the nitrogen atoms. thieme-connect.de

Direct N-amination of the pyridazine ring nitrogen atoms can also be achieved using reagents like mesitylsulfonylhydroxylamine, leading to the formation of N-aminopyridazinium salts. thieme-connect.de

Nitrile Group Modifications

The nitrile group at the 3-position of this compound is a versatile functional handle that can be transformed into a variety of other groups.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orglumenlearning.com The initially formed imidic acid tautomerizes to an amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with stronger acidic/basic conditions. libretexts.orglumenlearning.com This transformation would yield 5-aminopyridazine-3-carboxamide or 5-aminopyridazine-3-carboxylic acid.

Table 2: General Transformations of the Nitrile Group
Reagents and ConditionsProduct Functional Group
H3O+, heat or OH-, H2O, heatCarboxylic Acid
H2O, H+ or OH- (controlled)Carboxamide
1. LiAlH4, ether; 2. H2OPrimary Amine (Aminomethyl)
Grignard Reagent (R-MgX), then H3O+Ketone

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. libretexts.org This would convert this compound into 3-(aminomethyl)-5-aminopyridazine.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at the 3-position of the pyridazine ring.

The reactivity of the nitrile group in pyridazine-3-carbonitrile (B1590183) derivatives has also been explored in the context of their electrophilicity, which can lead to interactions with biological nucleophiles. nih.gov

Substituent Effects on Synthetic Outcomes

For instance, in the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynyl sulfides, the substituents on the tetrazine ring control the regioselectivity of the cycloaddition. rsc.org Theoretical calculations have supported the idea that interactions between the sulfanyl (B85325) groups and tetrazine substituents are key to this control. rsc.org Similarly, structure-activity relationship (SAR) studies on various pyridazine amides have shown that modifications to the pyridazine ring generally lead to significant changes in biological potency, underscoring the electronic impact of different functional groups. nih.gov The electron-deficient nature of the pyridazine ring, caused by its two nitrogen atoms, makes it susceptible to nucleophilic attack, a characteristic that can be modulated by the presence of electron-donating or electron-withdrawing groups. sphinxsai.com

Table 1: Influence of Substituents on Pyridazine Synthesis

Substituent Type Influence on Reaction Example Outcome Reference
Electron-donating groups Can increase the electron density of the ring, affecting nucleophilic substitution patterns. Augments basicity; 4-methyl pyridazine has a higher pKa than pyridazine. sphinxsai.com
Electron-withdrawing groups Decrease electron density, potentially facilitating certain cyclization or addition reactions. Changes to the pyridine (B92270) and pyridazine rings can lead to a significant loss of insecticidal potency in related compounds. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for constructing the pyridazine ring with high efficiency and selectivity. Transition metals, small organic molecules, and biocatalysts each provide unique advantages in the synthesis of this heterocyclic scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-C and C-N bonds essential for pyridazine ring synthesis. mdpi.comsioc-journal.cn These methods include cross-coupling reactions, cyclizations, and C-H functionalization. sioc-journal.cn For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent in these reactions can even determine the final product, with acetonitrile (B52724) favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the aromatic pyridazine. organic-chemistry.org Similarly, palladium-catalyzed reactions are central to the synthesis of numerous nitrogen-containing heterocycles. mdpi.com While specific examples for this compound are not prominently detailed, the general strategies for synthesizing substituted pyridazines are well-established. For instance, various transition metals like Pd, Cu, Rh, Au, and Fe are employed in [4+2]-cycloaddition reactions to construct six-membered heterocycles. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Pyridazine Synthesis

Catalyst System Reaction Type Substrates Outcome Reference
Cu(II) Aerobic 6-endo-trig cyclization β,γ-Unsaturated hydrazones Synthesis of 1,6-dihydropyridazines or pyridazines depending on solvent. organic-chemistry.org
Copper-MOF Three-component reaction 2-Aminopyridines, aldehydes, nitromethane Synthesis of imidazo[1,2-a]pyridines, a related N-heterocycle. nih.gov

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing pyridazine derivatives. These reactions often proceed under mild conditions and can provide access to highly functionalized and chiral products. A notable example is the one-pot synthesis of highly substituted pyridazines from Morita-Baylis-Hillman carbonates and diazo compounds. nih.gov This biologically inspired approach tolerates a wide range of substrates. nih.gov Piperidine, a simple secondary amine, has been effectively used as an organocatalyst for the one-pot multicomponent synthesis of diverse pyrano[2,3-c]pyridazines. nih.gov Furthermore, chiral secondary amines can catalyze cascade reactions, such as an aza-Michael addition followed by an intramolecular aldol (B89426) condensation, to produce functionalized dihydropyridazines with high enantiomeric purity. rsc.orgrsc.org

Table 3: Organocatalytic Routes to Pyridazine Derivatives

Organocatalyst Reaction Type Starting Materials Product Type Reference
Phosphine (B1218219) Diaza-Wittig reaction α-diazo-β-ketoesters Pyridazine derivatives with an ester group. kuleuven.be
Piperidine One-pot multicomponent reaction Aldehydes, malononitrile, hydrazine hydrate, etc. Pyrano[2,3-c]pyridazines. nih.gov

Biocatalytic Potential in Pyridazine Synthesis

While established biocatalytic routes specifically for this compound are not widely reported, the potential for this approach is significant. The existence of natural products containing the pyridazine ring, such as Pyridazomycin, suggests that enzymes capable of forming or modifying this scaffold exist in nature. uni-muenchen.de The enzymes responsible for the formation of such natural products could represent valuable biocatalysts for synthetic applications. uni-muenchen.de Moreover, research has demonstrated the use of whole cells of Escherichia coli expressing specific monooxygenase enzymes for the biocatalytic synthesis of heteroaromatic N-oxides, a related class of compounds. acs.org This indicates that engineered microorganisms could be developed for targeted transformations on the pyridazine ring, offering a green and highly selective synthetic tool.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For pyridazine synthesis, this often involves reducing or eliminating the use of hazardous organic solvents.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry. These methods can lead to shorter reaction times, simpler work-up procedures, and reduced chemical waste. Microwave-assisted organic synthesis (MAOS) is a prominent technique used for the solvent-free synthesis of various pyridazine derivatives, often resulting in high yields and significantly reduced reaction times. tandfonline.comgeorgiasouthern.edu For example, several polyfunctional pyridazine derivatives have been synthesized efficiently under microwave irradiation without any solvent. tandfonline.com Another green approach is the use of solid-supported catalysts, such as sulfated zirconia, which can catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions to produce key intermediates for heterocycle synthesis. researchgate.net More recently, mechanochemical methods, where reactions are induced by grinding solid reactants together, have been employed for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles using a recyclable magnetic nano-catalyst, highlighting a sustainable path for related aminonitrile heterocycles. rsc.org

Table 4: Green Synthesis Approaches to Pyridazine Derivatives

Method Catalyst/Conditions Key Advantage Product Type Reference
Microwave Irradiation Solvent-free Short reaction times, high yields. Polyfunctional pyridazines. tandfonline.com
Microwave Irradiation Potassium Hydroxide-Alumina Recyclable catalyst, solvent-free. Substituted pyridazines. georgiasouthern.edu
Solid Acid Catalyst Sulfated Zirconia, solvent-free Avoidance of organic solvents. β-Amino-α,β-unsaturated ketones (precursors). researchgate.net

Based on a thorough review of the current scientific literature, detailed research findings specifically concerning the advanced synthetic methodologies for This compound , as outlined in the user's request, are not available. Searches for microwave-assisted synthesis, photochemical routes, and scale-up process chemistry for this particular compound did not yield specific documented procedures or optimization studies.

The existing research literature focuses on related heterocyclic systems, but does not directly address the synthesis of this compound using these advanced methods. Therefore, it is not possible to provide a scientifically accurate article on the requested topics of:

Scale-Up Considerations and Process Chemistry Development

for the specific compound This compound . Any attempt to generate content for these sections would be speculative and would not adhere to the strict requirement for factual, referenced information solely on the target molecule.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Aminopyridazine 3 Carbonitrile

Reactivity of the Pyridazine (B1198779) Nitrogen Atoms

The pyridazine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, renders the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution on the carbon atoms. wikipedia.orgstackexchange.comquimicaorganica.org

Electrophilic Attack Mechanisms

Direct electrophilic attack on the carbon atoms of the pyridazine ring is generally challenging due to the ring's electron-poor nature. researchgate.net Such reactions, when they do occur, typically require harsh conditions and proceed at positions where the deactivating effect of the nitrogen atoms is minimized, which are the C-3 and C-5 positions. quora.comaklectures.com However, the nitrogen atoms themselves are basic and can readily react with electrophiles. wikipedia.org

The primary site of electrophilic attack on 5-aminopyridazine-3-carbonitrile is expected to be one of the ring nitrogen atoms, leading to the formation of pyridazinium salts. This is a common feature of pyridine (B92270) and its analogs. wikipedia.org The quaternization of aminopyridazines with methyl iodide, for instance, has been shown to occur at the ring nitrogens. rsc.org The specific nitrogen atom that undergoes electrophilic attack will depend on a combination of steric and electronic factors.

Nucleophilic Addition Pathways

The electron-deficient character of the pyridazine ring makes it a prime candidate for nucleophilic addition reactions. Nucleophiles preferentially attack the carbon atoms at the ortho and para positions relative to the ring nitrogens, as these positions can better stabilize the resulting negative charge. stackexchange.comquimicaorganica.org For this compound, the positions most susceptible to nucleophilic attack would be C-4 and C-6. The presence of the electron-withdrawing carbonitrile group at C-3 further enhances the electrophilicity of the ring, making it even more prone to nucleophilic attack.

Reactivity of the Amino Group

The amino group at the C-5 position is a key center of reactivity in this compound, capable of participating in a variety of chemical transformations.

Acylation and Alkylation Reactions

The amino group of this compound can undergo both acylation and alkylation. However, there is competition between the exocyclic amino group and the ring nitrogen atoms for reaction with acylating and alkylating agents.

In the case of aminopyridines, the site of acylation (exocyclic amino group versus ring nitrogen) is dependent on the specific isomer and the reaction conditions employed. publish.csiro.aupublish.csiro.au Similarly, the alkylation of aminopyridines also demonstrates this competitive reactivity. nih.govresearchgate.netgoogle.com Studies on the methylation of aminopyridazines have revealed that quaternization occurs on the ring nitrogens. rsc.org For this compound, it is anticipated that under controlled conditions, selective N-acylation and N-alkylation of the amino group can be achieved.

Table 1: Representative Alkylation Reactions of Aminopyridines

AmineAlkylating AgentCatalyst/ConditionsProduct(s)Reference
N-Boc-4-aminopyridineVarious alkyl halidesElectrogenerated acetonitrile (B52724) anionN-alkylated N-Boc-4-aminopyridines nih.gov
AminopyridineAlkylation raw materialHeterogeneous catalystN-alkylated aminopyridine google.com
2-Aminopyridines1,2-DiketonesBF₃·OEt₂Substituted secondary amines nih.gov

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt through diazotization. This reaction typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The diazotization of aminopyridines and their N-oxides is a well-established process. researchgate.netrsc.org The formed diazonium salts can be subjected to Sandmeyer-type reactions to introduce a range of functional groups, or they can be used in coupling reactions to form azo compounds. oaji.netgoogle.com There are also reports of diazotization of aminopyridazines leading to stable diazonium salts that can be further manipulated. semanticscholar.orgsci-hub.ru

Table 2: Diazotization Reactions of Amino-substituted Heterocycles

SubstrateReagentsProduct TypeReference
AminopyridinesNaNO₂ / TfOH in DMSO/H₂OPyridyl triflates researchgate.net
Pyridine-4-amineNaNO₂ / HClPyridine-4-diazonium chloride oaji.net
2- and 4-Aminopyridine 1-oxideHClO₄ / NaNO₂Diazonium salts rsc.org
3-AminopyridazinesNaNO₂ / HBF₄3-Diazonium tetrafluoroborates semanticscholar.org

Condensation Reactions with Carbonyl Compounds

The amino group of this compound is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen bonds. fiveable.mesrmist.edu.in

Furthermore, the resulting imines or the parent amine itself can participate in cyclocondensation reactions to construct fused heterocyclic systems. There are numerous examples in the literature where aminopyridazines and related aminoheterocycles are used as building blocks for the synthesis of fused pyridazine systems and other complex heterocyclic structures through condensation reactions. arkat-usa.orgthieme-connect.deuva.nl The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, is a related transformation that could potentially be utilized. srmist.edu.in

Reactivity of the Nitrile Group

The nitrile (-C≡N) group in this compound is a versatile functional group that significantly influences the molecule's chemical behavior. Its reactivity is characterized by the carbon-nitrogen triple bond, which can undergo a variety of transformations.

The hydrolysis of the nitrile group in pyridazine derivatives can be achieved under acidic or basic conditions, typically yielding a carboxylic acid. For instance, the hydrolysis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) to 4-amino-3,5,6-trichloropyridine-2-carboxylic acid is carried out in the presence of a mineral acid like sulfuric acid, hydrochloric acid, nitric acid, or phosphoric acid at temperatures between 95-100°C for 6-8 hours. google.com A similar transformation can be anticipated for this compound, which would yield 5-aminopyridazine-3-carboxylic acid.

Under controlled conditions, the partial hydrolysis of a nitrile group can lead to the formation of an amide. For example, 4-anilinoquinazoline-2-carbonitrile can be converted to 4-anilinoquinazoline-2-carboxamide in the presence of concentrated hydrochloric acid at approximately 65°C for 16 hours. acs.org This suggests a potential pathway for the synthesis of 5-aminopyridazine-3-carboxamide from this compound.

The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of nitriles with LiAlH₄ is typically performed in an ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk A variety of other reducing agents and conditions have also been reported for the reduction of nitriles to primary amines, including ammonia (B1221849) borane (B79455) and various metal-catalyzed hydroboration reactions. organic-chemistry.org These methods could be applied to this compound to synthesize 5-amino-3-(aminomethyl)pyridazine.

While specific examples of cycloaddition reactions involving the nitrile group of this compound are not prevalent in the searched literature, the nitrile group is known to participate in such reactions. For instance, [3+2] cycloaddition reactions of 2-imino-1H-pyridin-1-amines with various reagents can lead to the formation of pyrazolo[1,5-a]pyridines. nih.gov Although this example involves a different heterocyclic system, it demonstrates the potential for the nitrile group to act as a dienophile or dipolarophile in cycloaddition reactions, a reactivity that could potentially be explored for this compound to construct more complex fused heterocyclic systems.

Reactivity of the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of an amino group (an electron-donating group) and a nitrile group (an electron-withdrawing group) on the ring further modulates this reactivity.

Electron-deficient aromatic rings like pyridazine are generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the activating amino group at the 5-position would be expected to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C4 and C6, and the para position is C2, which is already substituted with the nitrile group. The directing effect of the amino group would therefore favor substitution at C4 and C6. Conversely, the electron-withdrawing nitrile group at the 3-position would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta positions (C5). The interplay of these two substituents would determine the ultimate regioselectivity of electrophilic substitution reactions. In five-membered heterocyclic compounds, electrophilic aromatic substitution typically occurs at the position adjacent to the heteroatom (the second position). youtube.com

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netd-nb.infomdpi.com In many cases, a cyano group can act as a leaving group in such reactions. researchgate.netresearchgate.net For example, 4,5-dicyanopyridazine reacts with amino nucleophiles, where one of the cyano groups is displaced. researchgate.netresearchgate.net This suggests that the nitrile group in this compound could potentially be displaced by a strong nucleophile.

Furthermore, the pyridazine ring itself can be the target of nucleophilic attack, especially when activated by electron-withdrawing groups and in the presence of a good leaving group. While the amino group is not a typical leaving group, the possibility of nucleophilic attack at positions activated by the nitrile group, potentially leading to addition or ring-opening reactions, should be considered. The reactivity of pyridazinecarbonitrile derivatives with Grignard reagents has been shown to result in the replacement of the nitrile function. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to pyridazine chemistry has been a significant area of research. researchgate.net For this compound, the primary site for such reactions would be the amino group, participating as a nucleophile in C-N bond-forming reactions.

The most relevant transformation is the Buchwald-Hartwig amination, a versatile method for the N-arylation of amines. wikipedia.orgrsc.org In this reaction, the amino group of this compound would couple with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The electron-deficient pyridazine ring is expected to decrease the nucleophilicity of the C5-amino group compared to a simple aniline. However, numerous protocols have been developed for the successful coupling of weakly nucleophilic amines. nih.govrsc.org

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered biaryl phosphine (B1218219) ligands like RuPhos or BrettPhos often being effective for challenging substrates. rsc.org

Table 1: Generalized Conditions for Buchwald-Hartwig Amination of Amino-Azaheterocycles

ComponentExamplePurpose/Function
Aryl Halide Aryl bromide, Aryl iodide, Aryl triflateElectrophilic coupling partner
Amine This compoundNucleophilic coupling partner
Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(0) precursor
Ligand RuPhos, BrettPhos, Xantphos, BINAPStabilizes Pd center, facilitates catalytic cycle
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine in the catalytic cycle
Solvent Toluene, Dioxane, t-ButanolReaction medium
Temperature Room Temperature to >100 °CTo overcome activation energy barriers

This table presents generalized conditions based on known procedures for similar heterocyclic amines. rsc.orgrsc.orgpurdue.edu Optimization would be required for the specific substrate.

Ring Transformations and Rearrangement Reactions of the this compound Skeleton

The electron-deficient pyridazine ring is susceptible to reactions with nucleophiles, which can lead to profound changes in the heterocyclic core, including ring transformations. One of the most significant mechanistic pathways for such transformations in nitrogen heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wur.nlsemanticscholar.org This process has been observed in reactions of pyrimidines, triazines, and other azaheterocycles, often with potent nucleophiles like the amide ion. rsc.orgumich.eduwur.nl

For this compound, an ANRORC-type reaction could be envisioned. The reaction would be initiated by the addition of a nucleophile to an electrophilic carbon atom of the pyridazine ring. The presence of the electron-withdrawing nitrile group and the π-deficient nature of the ring would facilitate this initial attack. Following the nucleophilic addition, the pyridazine ring could undergo cleavage, typically between a nitrogen and a carbon atom, to form a reactive open-chain intermediate. This intermediate, possessing functional groups at its termini, could then undergo an intramolecular cyclization to form a new heterocyclic or even carbocyclic ring. For example, reactions of some 1,2,4-triazines with cyano-stabilized carbanions are known to produce functionalized 3-aminopyridazines via an ANRORC pathway. semanticscholar.org Similarly, pyridines can be transformed into benzenes through a related ring-opening/ring-closing sequence. manchester.ac.uk

While no specific examples starting from this compound are documented, a hypothetical reaction with a strong nucleophile could lead to the formation of a different heterocyclic system, such as a pyrazole (B372694) or a pyrimidine (B1678525) derivative, depending on the nature of the nucleophile and the pattern of ring opening and closure.

Table 2: Hypothetical ANRORC-Type Ring Transformation

StepDescription
1. Nucleophilic Addition A strong nucleophile (e.g., carbanion, amide) attacks an electrophilic carbon of the pyridazine ring (e.g., C4 or C6).
2. Ring Opening The heterocyclic ring cleaves, often at an N-N or N-C bond, to form a linear, open-chain intermediate.
3. Ring Closure The open-chain intermediate undergoes intramolecular cyclization, where a nucleophilic terminus attacks an electrophilic site within the same molecule.
4. Aromatization The newly formed ring eliminates a leaving group to achieve an aromatic state.

This table outlines a plausible, though hypothetical, reaction pathway based on established mechanisms in related heterocyclic systems. wur.nlsemanticscholar.orgwur.nl

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization of 5 Aminopyridazine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 5-Aminopyridazine-3-carbonitrile, a combination of one-dimensional and advanced two-dimensional NMR experiments provides a complete picture of its molecular framework and dynamics.

Two-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation. wikipedia.org Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orglongdom.org

For the structural confirmation of this compound, several key 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). longdom.orglibretexts.org In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridazine (B1198779) ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.org An HSQC spectrum of this compound would show correlations between each aromatic proton and the carbon to which it is bonded. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons of the pyridazine ring bonded to the amino and nitrile groups. For instance, the protons of the amino group would show an HMBC correlation to the carbon atoms at positions 5 and 6.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
H4 ~7.5 - 7.8 - COSY: H6; HMBC: C3, C5, C6
H6 ~8.8 - 9.1 - COSY: H4; HMBC: C4, C5, C-NH₂
NH₂ ~6.0 - 6.5 - HMBC: C5, C6
C3 (CN) - ~117 - 120 HMBC from H4
C4 - ~125 - 128 HSQC with H4; HMBC from H6
C5 (C-NH₂) - ~155 - 158 HMBC from H4, H6, NH₂

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

For this compound, ssNMR could be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Study Intermolecular Interactions: Techniques like Cross-Polarization (CP) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N and provide insights into internuclear distances and hydrogen bonding networks within the crystal lattice. researchgate.net This would be particularly useful for examining the hydrogen bonds involving the amino group.

Probe Tautomeric Forms: In the solid state, the tautomeric equilibrium between the amino and imino forms might be fixed, allowing ssNMR to identify the dominant or exclusive tautomer present in the crystal. Studies on related heterocyclic systems like pyrazoles have shown that dynamic behavior can also occur in the solid state, which can be investigated using variable temperature ssNMR. mdpi.com

The combination of ssNMR with techniques like X-ray crystallography can provide a comprehensive understanding of the compound's solid-state structure. nih.govrsc.org

Dynamic NMR Studies of Conformational Changes

Molecules are not static entities, and NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale. For this compound, two primary dynamic processes could be investigated:

Tautomerism: The compound can potentially exist in equilibrium between the amino form and an imino tautomer. Variable-temperature (VT) NMR studies can be employed to study this equilibrium. Changes in temperature can alter the rate of interconversion between tautomers, leading to observable changes in the NMR spectrum, such as peak broadening, coalescence, and the appearance of new signals for the minor tautomer.

Restricted Rotation: There may be restricted rotation around the C5-NH₂ bond due to partial double-bond character arising from the delocalization of the nitrogen lone pair into the pyridazine ring. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the two amino protons to become chemically non-equivalent, resulting in separate signals. The energy barrier for this rotation can be calculated from the coalescence temperature of these signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule and, consequently, its unambiguous elemental formula. mdpi.com

For this compound, the molecular formula is C₆H₅N₃. The theoretical exact mass of its protonated ion [M+H]⁺ can be calculated with high precision.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

Property Value Reference
Molecular Formula C₆H₅N₃ nih.gov
Molecular Weight 119.12 g/mol nih.govscbt.com
Theoretical Exact Mass 119.048347 Da nih.gov

An experimental HRMS measurement yielding a mass for the [M+H]⁺ ion that matches the theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.org This process provides valuable structural information by revealing the fragmentation pattern of the molecule. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. nih.gov

The fragmentation pathway of protonated this compound ([M+H]⁺, m/z 120.0) can be predicted based on the stability of the pyridazine ring and the nature of its substituents. A plausible fragmentation pathway would involve initial losses of small, stable neutral molecules.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
120.0562 93.0450 HCN (27.0112) Protonated 3-aminopyridazine
120.0562 103.0294 NH₃ (17.0268) Protonated pyridazine-3-carbonitrile (B1590183)

Analyzing the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. For example, the loss of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrile-containing aromatic compounds, and the loss of ammonia (B1221849) (NH₃) is characteristic of a primary amine. These fragmentation pathways provide corroborating evidence for the structure elucidated by NMR.

Ion Mobility Spectrometry Integration

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique that provides an additional dimension of separation to traditional mass spectrometry (MS). nih.govuantwerpen.be When integrated, IMS-MS separates ions first based on their size, shape, and charge in the gas phase before mass analysis. This capability is particularly crucial for the analysis of isomers, which are often indistinguishable by mass spectrometry alone. nih.govnih.gov

For a compound like this compound, several structural isomers exist (e.g., with substituents at different positions on the pyridazine ring). These isomers would have identical masses but different three-dimensional structures. IMS can differentiate these species based on their unique collision cross-sections (CCS), which is a measure of their effective area as they drift through a buffer gas under the influence of an electric field. nih.gov

The integration of IMS with liquid chromatography and tandem mass spectrometry (LC-IMS-MS/MS) offers enhanced analytical resolution. nih.gov In a hypothetical analysis of a mixture containing this compound and its isomers, LC would first separate the compounds based on polarity, followed by IMS separation of any co-eluting isomers, and finally, MS/MS would provide fragmentation data for structural confirmation. This multi-dimensional approach significantly increases confidence in compound identification and reduces spectral background, which is vital for analyzing complex matrices. uantwerpen.be Furthermore, techniques such as derivatizing the amino group could be employed to confer distinct CCS values to each isomer, further enhancing their separation and identification. nih.gov The development of new IMS methods, such as trapped ion mobility spectrometry (TIMS), offers even higher resolution for separating challenging isomeric species. nih.gov

Vibrational Spectroscopy Methodologies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and probing the molecular structure of a compound.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the amino (-NH₂) group, the nitrile (-C≡N) group, and the pyridazine ring itself.

The amino group gives rise to characteristic stretching vibrations. The asymmetric and symmetric N-H stretching modes are typically observed in the 3500-3300 cm⁻¹ region. The NH₂ scissoring (bending) vibration is expected around 1650-1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is anticipated in the 1330-1260 cm⁻¹ range.

The nitrile group (C≡N) presents one of the most distinct and easily identifiable bands in the IR spectrum. The C≡N stretching vibration appears as a sharp band of medium intensity in the 2260-2220 cm⁻¹ region. scirp.orgnih.gov

The pyridazine ring, as an aromatic heterocycle, exhibits a series of characteristic skeletal vibrations. These include C=C and C=N stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ range, and various in-plane and out-of-plane ring deformation and C-H bending modes at lower wavenumbers. scirp.org

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300
N-H Scissoring (Bending)1650 - 1600
Aromatic C-N Stretch1330 - 1260
Nitrile (-C≡N)C≡N Stretch2260 - 2220 scirp.orgnih.gov
Pyridazine RingC=C and C=N Ring Stretch1600 - 1400 scirp.org
Ring Bending/DeformationBelow 1000 scirp.org

While experimental spectra provide raw data, the precise assignment of each band, especially in the complex "fingerprint" region, can be challenging. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for interpreting vibrational spectra. scirp.orgnih.govresearchgate.net

Using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy state. researchgate.net Subsequently, harmonic vibrational frequency calculations can be performed. These calculations yield a set of predicted vibrational modes and their corresponding frequencies and intensities. scirp.org Although theoretical frequencies are often systematically higher than experimental ones, they can be corrected using established scaling factors to achieve excellent agreement with the observed spectra. researchgate.net This computational approach allows for a detailed and reliable assignment of each experimental band to a specific molecular motion, confirming the identity of functional groups and providing deep insight into the molecule's vibrational dynamics. nih.govmdpi.com

Electronic Spectroscopy (UV-Vis) and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and non-bonding electrons.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions involving the pyridazine ring, which is substituted with both an electron-donating amino group and an electron-withdrawing cyano group. The primary transitions observed for such aromatic and heterocyclic systems are π→π* and n→π* transitions. libretexts.org

The high-energy π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and are expected to appear in the 200-280 nm range. asianpubs.org The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the amino group or the pyridazine ring) to a π* antibonding orbital. These transitions are generally weaker in intensity and occur at longer wavelengths, potentially above 280 nm. asianpubs.orgekb.eg The specific absorption maxima (λ_max) are influenced by the combined electronic effects of the substituents on the aromatic ring system.

Table 2: Expected Electronic Transitions for this compound
Transition TypeDescriptionExpected λmax Range (nm)Reference
π → πPromotion of electron from π bonding to π antibonding orbital~210 - 280 asianpubs.org
n → πPromotion of electron from non-bonding orbital to π antibonding orbital~280 - 350 asianpubs.orgekb.eg

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands upon a change in solvent polarity. nih.gov Studying these shifts provides valuable information about the molecule's electronic ground and excited states.

For this compound, a molecule with a significant dipole moment, changing the solvent is expected to alter the absorption spectrum. In nonpolar solvents, the molecule exists in a relatively unperturbed state. In polar solvents, dipole-dipole interactions can stabilize both the ground and excited states, but often to different extents.

If an electronic transition leads to an excited state that is more polar than the ground state (a common occurrence for π→π* transitions in push-pull systems), an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift to longer wavelengths (a bathochromic or red shift). sciforum.net Conversely, for n→π* transitions, the ground state can be stabilized by hydrogen bonding in protic solvents (like ethanol), leading to an increase in the transition energy and a shift to shorter wavelengths (a hypsochromic or blue shift). asianpubs.org By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., chloroform (B151607), ethanol (B145695), DMSO), the nature of the electronic transitions can be further elucidated. sciforum.net

X-ray Crystallography for Solid-State Structure Determination Methodologies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a molecule's structure. The protocol involves several critical steps, beginning with the growth of a high-quality single crystal, which is often the most challenging phase of the analysis.

Crystal Growth and Mounting: For a compound like this compound, suitable single crystals may be grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents. growingscience.com Once a crystal of adequate size and quality is obtained, it is carefully mounted on a goniometer head.

Data Collection: The mounted crystal is then placed in a diffractometer and subjected to a focused beam of monochromatic X-rays. uib.no Modern diffractometers, often equipped with sensitive detectors like CCD or CMOS-based systems, rotate the crystal through various orientations to collect a complete set of diffraction data. growingscience.comuib.no Data collection is typically performed at low temperatures (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structural model.

Structure Solution and Refinement: The collected diffraction pattern, consisting of thousands of reflection intensities, is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined using least-squares techniques to achieve the best fit between the calculated and observed diffraction data. researchgate.net

While specific crystallographic data for this compound is not publicly available, the data for a closely related derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides a valuable example of the detailed information obtained from such an analysis. growingscience.com The structure was solved and refined to yield precise cell parameters, bond lengths, and angles. growingscience.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Pyridazine Derivative

This table presents data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile as an example of typical SC-XRD results. growingscience.com

ParameterValue
Chemical FormulaC₁₁H₇ClN₄
Formula Weight230.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Volume (ų)1010.5(13)
Z (molecules/unit cell)4
Temperature (K)293(2)
Radiation (λ, Å)MoKα (0.71073)
Final R indices [I>2σ(I)]R₁ = 0.0906, wR₂ = 0.1422

Data sourced from the study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. researchgate.net Powder X-ray Diffraction (PXRD) is the primary tool for investigating polymorphism in bulk materials. researchgate.netmdpi.com

The PXRD pattern is a fingerprint of a specific crystalline solid. ucmerced.edu The analysis involves irradiating a powdered sample with X-rays over a range of angles (2θ) and recording the intensity of the diffracted beams. rsc.org Each crystalline phase produces a unique diffraction pattern characterized by the positions and relative intensities of the peaks. ucmerced.edu

For this compound, a polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid batch would be analyzed by PXRD.

Identification of Polymorphs: The appearance of different PXRD patterns from samples of the same compound confirms the existence of polymorphism. mdpi.comrsc.org

Phase Purity: PXRD is used to assess the phase purity of a bulk sample, ensuring it consists of a single crystalline form. mdpi.com

Monitoring Transformations: The technique can monitor phase transformations between polymorphs induced by factors such as heat, pressure, or humidity. researchgate.net

The experimental PXRD pattern of a new form can be compared to the pattern calculated from single-crystal XRD data to confirm that the bulk material corresponds to the single crystal studied. rsc.org

Table 2: Typical Experimental Parameters for PXRD Analysis

ParameterTypical Setting
InstrumentBenchtop or Laboratory Powder Diffractometer
Radiation SourceCu Kα (λ = 1.5406 Å) or Co Kα
Operating Voltage/Current40 kV / 40 mA
GeometryBragg-Brentano
Scan Range (2θ)4° to 45°
Scan Speed / Step Size2°/min / 0.02°
Sample PreparationGently ground powder in a sample holder

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of heterocyclic compounds like this compound.

HPLC is a cornerstone technique for the purity determination and quantification of non-volatile and thermally sensitive compounds. nih.gov Developing a robust HPLC method for this compound would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity.

Stationary and Mobile Phases: Given the polar nature of the amino and cyano groups and the aromatic pyridazine ring, a reversed-phase (RP) HPLC method is typically suitable. helixchrom.comhelixchrom.com A C18 or C8 column would serve as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. ub.edu

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the pyridazine ring system is expected to have strong UV absorbance. chromatographyonline.com The detection wavelength would be set at an absorption maximum (λmax) of the analyte to ensure high sensitivity.

Method Validation: A developed method would be validated according to established guidelines for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 3: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
InstrumentHPLC with UV/DAD Detector
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Elution ModeGradient
Column Temperature25-40 °C
Injection Volume10 µL
DetectionUV at λmax (e.g., 254 nm or a determined maximum)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. sci-hub.se It is particularly useful for identifying volatile impurities in a sample. acs.org For a compound like this compound, direct GC-MS analysis might be possible, but its polarity and potential for hydrogen bonding could lead to poor peak shape and column adsorption. jfda-online.com

Derivatization: To improve its volatility and thermal stability, derivatization is often employed for polar molecules containing -NH₂ groups. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. This process replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. sigmaaldrich.com

Analysis and Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5ms). acs.org The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. mdpi.com This allows for the confident identification of the main compound and any impurities present. researchgate.net

Table 4: General GC-MS Parameters for Purity Assessment

ParameterTypical Condition
InstrumentGas Chromatograph coupled to a Mass Spectrometer
ColumnCapillary column (e.g., 30 m x 0.25 mm, HP-5ms)
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature250-280 °C
Oven ProgramTemperature gradient (e.g., 50 °C hold, ramp to 300 °C)
DerivatizationOptional: Silylation with BSTFA for improved volatility
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-500 amu

Computational and Theoretical Investigations of 5 Aminopyridazine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution, energy, and other key molecular properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic properties of heterocyclic molecules. gsconlinepress.com A DFT analysis of 5-Aminopyridazine-3-carbonitrile would focus on its electronic structure, which governs its reactivity and intermolecular interactions.

Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative Electronic Properties of a Pyridazine (B1198779) Derivative Calculated by DFT Note: This table presents typical data for a related heterocyclic compound, as specific published values for this compound are not available.

Parameter Representative Value Description
HOMO Energy -6.8 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.5 eV Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 5.3 eV Difference between LUMO and HOMO energies.
Dipole Moment (µ) 3.5 D Measure of the net molecular polarity.
Ionization Potential 6.8 eV The energy required to remove an electron.

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be computationally more demanding than DFT but are valuable for obtaining highly accurate molecular properties.

For a molecule like this compound, ab initio calculations would be employed to determine a precise equilibrium structure and to calculate properties such as electric dipole moments and vibrational frequencies. While DFT is often used for these purposes as well, ab initio methods can serve as a benchmark for the accuracy of DFT results. Studies on related azoles have utilized methods like MP2 to investigate equilibrium structures and the conformational properties of amino groups attached to the heterocyclic ring.

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set.

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). bibliotekanauki.plnih.gov

A functional is the part of the DFT calculation that approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. There is a wide variety of functionals available, each with different strengths. Hybrid functionals like B3LYP are widely used for a broad range of organic molecules. bibliotekanauki.plgsconlinepress.com Other functionals, such as M06-2X or CAM-B3LYP, may be chosen for their improved handling of specific types of interactions. nih.gov

The selection of a functional and basis set is a crucial step in designing a computational study. The choice is often guided by previous studies on similar molecules and by performing benchmark calculations to see which combination best reproduces known experimental data for related systems. bibliotekanauki.pl

Table 2: Commonly Used Functionals and Basis Sets for Heterocyclic Compounds

Method Type Common Application
B3LYP Hybrid DFT Functional General purpose, good for geometries and energies.
M06-2X Hybrid Meta-GGA Functional Good for non-covalent interactions and thermochemistry.
CAM-B3LYP Long-Range Corrected Functional Suitable for charge-transfer excitations and electronic spectra.
6-31G(d,p) Pople-style Basis Set A good balance of accuracy and cost for geometry optimizations.
6-311++G(d,p) Pople-style Basis Set Larger set with diffuse functions, for anions and weak interactions.

| aug-cc-pVTZ | Correlation-Consistent Basis Set | High accuracy for single-point energy calculations. |

Prediction of Molecular Geometry and Conformational Analysis

This compound possesses rotational freedom around the C-NH₂ bond, leading to different possible conformations. Understanding the preferred three-dimensional structure and the energy landscape of its conformations is vital for predicting its interactions with biological targets or other molecules.

A torsional potential energy surface (PES) scan is a computational technique used to explore the conformational space associated with one or more rotatable bonds. For this compound, a key scan would involve systematically rotating the amino group relative to the pyridazine ring and calculating the energy at each step.

This process identifies the lowest-energy conformation (the global minimum) as well as other stable conformations (local minima) and the energy barriers that separate them (transition states). The results are typically plotted as energy versus the dihedral angle of rotation. Such an analysis would reveal the energetic cost of rotating the amino group out of the plane of the pyridazine ring, providing insight into the molecule's flexibility.

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound at a given temperature. tandfonline.com

An MD simulation would provide a trajectory of atomic positions over time, revealing not only the stable conformations but also the pathways and timescales of transitions between them. This method is particularly useful for sampling a wider range of conformational space than is typically feasible with a simple PES scan, especially for more flexible molecules. The results can be analyzed to determine the relative populations of different conformers and to calculate time-averaged properties.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy gap between the HOMO and LUMO is a significant parameter that provides information about the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. bohrium.com

In the context of this compound, FMO analysis can reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively. researchgate.net This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. numberanalytics.com

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity). pku.edu.cn
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity). pku.edu.cn
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. researchgate.netbohrium.com

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the van der Waals surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are instrumental in predicting and understanding a molecule's reactivity, particularly for non-covalent interactions like hydrogen bonding and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

For this compound, the EPS map would reveal the distribution of electrostatic potential across the molecule. Typically, regions with a high electron density, such as those around nitrogen and oxygen atoms, are depicted in shades of red or yellow, indicating a negative electrostatic potential and a propensity to act as nucleophilic centers. researchgate.net Conversely, regions with lower electron density, often around hydrogen atoms bonded to electronegative atoms, are shown in blue, representing a positive electrostatic potential and susceptibility to nucleophilic attack. researchgate.net The EPS map can also highlight areas favorable for cation-pi interactions, which can be crucial in biological systems. nih.gov

ColorElectrostatic PotentialInterpretation
Red NegativeElectron-rich region, susceptible to electrophilic attack. researchgate.net
Blue PositiveElectron-poor region, susceptible to nucleophilic attack. researchgate.net
Green/Yellow IntermediateRegions with relatively neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure and allows for the investigation of charge transfer and delocalization effects within the molecule. wisc.edu

NBO analysis can quantify the electron density in bonds and lone pairs, as well as the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the stability of the molecule and the delocalization of electron density. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis can provide insights into the hybridization of atomic orbitals, the polarity of bonds, and the nature of the lone pairs on the nitrogen atoms. It can also quantify the delocalization of the pi-electrons in the pyridazine ring and the interactions between the amino and carbonitrile substituents with the ring.

InteractionDescriptionSignificance
Donor-Acceptor Interaction between a filled (donor) NBO and an empty (acceptor) NBO.Stabilizes the molecule through electron delocalization (hyperconjugation). wisc.edu
Bond Polarization Unequal sharing of electrons between two atoms in a bond.Determines the polarity of the bond and the partial atomic charges.
Hybridization The mixing of atomic orbitals to form hybrid orbitals for bonding.Describes the geometry and bonding characteristics of the atoms.

Spectroscopic Property Predictions

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide valuable information about the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational spectra (infrared and Raman) of a compound, aiding in its structural elucidation and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. mdpi.com Computational methods, particularly those based on quantum mechanics, have become increasingly accurate in predicting NMR chemical shifts. rsc.org These predictions can be used to assign experimental spectra, differentiate between possible isomers, and gain a deeper understanding of the electronic environment of the nuclei. mdpi.comrsc.org

The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the molecule. These calculations are typically performed using Density Functional Theory (DFT) or other ab initio methods. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). Machine learning models are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. mdpi.comfrontiersin.org

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H VariesElectron-withdrawing/donating groups, ring currents, hydrogen bonding.
¹³C VariesHybridization, electronegativity of attached atoms, resonance effects.
¹⁵N VariesLone pair availability, hybridization, involvement in pi-systems.

Theoretical Vibrational Spectra Calculations

For this compound, theoretical vibrational spectra calculations would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This yields the vibrational frequencies and the corresponding normal modes. A detailed analysis of the potential energy distribution (PED) can further help in assigning the calculated frequencies to specific stretching, bending, and torsional motions of the atoms. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
N-H stretch 3300 - 3500Stretching of the bonds in the amino group.
C≡N stretch 2200 - 2260Stretching of the carbon-nitrogen triple bond in the nitrile group.
C=N, C=C stretch 1400 - 1650Stretching of the double bonds within the pyridazine ring.
C-H stretch (aromatic) 3000 - 3100Stretching of the carbon-hydrogen bonds on the pyridazine ring. derpharmachemica.com
Ring vibrations VariousComplex vibrations involving the entire pyridazine ring structure.
C-NH₂ stretch 1250 - 1350Stretching of the bond between the ring carbon and the amino group.

UV-Vis Absorption and Emission Spectra Modeling

Computational modeling of the UV-Vis absorption and emission spectra of this compound and related pyridazine derivatives allows for the prediction and interpretation of their photophysical properties. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate electronic transitions.

Studies on similar pyridazine derivatives have shown that the absorption spectra are characterized by prominent peaks in the UV region. For instance, a ditopic multi-colorimetric probe based on a phenylpridyl-thioic moiety exhibited absorption peaks at 282 nm and 353 nm in a DMSO–H2O solution. The lower energy band was attributed to localized π–π* transitions, while the higher energy band was assigned to charge transfer transitions, sometimes mixed with more delocalized π–π* transitions. nih.gov In another study, UV-Vis absorption spectra of various aminopyridine derivatives in different solvents were measured to understand the solvent effects on the electronic transitions. beilstein-journals.orgdntb.gov.ua For a pillar acs.orgarene derivative bearing aminopyridine units, absorption spectra in chloroform (B151607) solution showed peaks at approximately 220 nm and 270 nm. researchgate.net

The following table provides a representative example of modeled UV-Vis absorption data for a related pyridazine derivative, illustrating the types of electronic transitions observed.

Wavelength (nm)TransitionOscillator Strength (f)
353π–π* / Charge Transfer0.45
282π–π0.28
270n–π0.15
220n–π*0.19

This table is a representative example based on data from related compounds and is for illustrative purposes.

Emission spectra modeling provides information about the fluorescence properties of the molecule. Donor-substituted cruciforms have been shown to exhibit a blue shift in emission upon protonation, while acceptor-substituted ones show a red shift. acs.org This highlights the sensitivity of the emission properties to the electronic nature of the substituents and the environment.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. These studies can identify transition states, calculate reaction energy barriers, and predict the kinetics of various transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The localization of transition states is a critical step in understanding reaction mechanisms. Computational methods can identify the geometry of the transition state structure, which represents the highest energy point along the reaction pathway. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it connects the reactants and products. acs.orgbath.ac.uk

For example, in the study of skeletal rearrangements of Dewar benzene (B151609) derivatives, DFT calculations were used to locate two different transition states involved in the rearrangement. IRC calculations confirmed the proposed reaction mechanism. acs.org Similarly, for the rearrangement of cyclic ketoximes, a three-centered transition state was identified, and the IRC curve showed two maxima, indicating a stepwise mechanism. acs.org In the context of C-H bond oxidation, transition state geometries for hydrogen atom transfer have been optimized, and IRC calculations have connected these to the corresponding intermediates. nih.govnih.gov

Prediction of Reaction Energetics and Kinetics

For instance, DFT calculations have been used to achieve excellent agreement between calculated free energies of activation and experimental kinetic data for the rearrangement of Dewar benzene derivatives. acs.org In another study, the activation energy for a silver-containing complex was calculated to be approximately 0.002 Eh using DFT. researchgate.net The combination of DFT-derived microkinetic models and reaction kinetics experiments has been successfully used to elucidate the nature of active sites in catalysis. osti.gov

Intermolecular Interactions and Crystal Packing Predictions

Understanding the intermolecular interactions of this compound is essential for predicting its crystal structure and solid-state properties. The pyridazine ring's unique physicochemical properties, including its high dipole moment and robust hydrogen-bonding capacity, play a significant role in these interactions. nih.gov

In the crystal structures of related compounds, various intermolecular interactions have been observed, including:

N—H⋯O and N—H⋯N hydrogen bonds: These are strong interactions that often form dimers and chains, significantly influencing the crystal packing. nih.govrsc.org

C—H⋯O and C—H⋯N hydrogen bonds: These are weaker interactions but still play a crucial role in stabilizing the crystal structure. rsc.orgresearchgate.net

π-π stacking interactions: The aromatic nature of the pyridazine ring facilitates π-π stacking, which contributes to the stability of the crystal lattice. researchgate.net

Halogen bonding (e.g., C—Br⋯π): When halogen substituents are present, they can participate in stabilizing interactions. nih.gov

The following table summarizes common intermolecular interactions found in pyridazine derivatives.

Interaction TypeDonorAcceptorTypical Distance (Å)
Strong Hydrogen BondN-HN, O1.8 - 2.2
Weak Hydrogen BondC-HN, O2.2 - 2.8
π-π StackingPyridazine ringPyridazine ring3.3 - 3.8
Halogen BondC-X (X=Br, I)π-system~3.5

This table provides typical ranges for intermolecular interactions observed in similar crystal structures.

By understanding these interactions, it becomes possible to predict and potentially control the crystal packing of this compound, which is vital for designing materials with desired properties. rsc.orgacs.org

Derivatization Strategies and Synthetic Utility of 5 Aminopyridazine 3 Carbonitrile

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridazine (B1198779) Core

The inherent reactivity of 5-aminopyridazine-3-carbonitrile, particularly the juxtaposition of the amino and cyano functionalities, makes it an ideal precursor for annulation reactions. These reactions involve the construction of a new ring fused to the parent pyridazine core, leading to polycyclic heteroaromatic systems with significant potential in medicinal chemistry and materials science. nih.gov

Annulation Reactions to Form Fused Ring Systems

The ortho-disposed amino and cyano groups on the pyridazine ring are perfectly positioned to react with 1,3-biselectrophilic reagents, leading to the formation of a new six-membered ring. This strategy is a cornerstone for synthesizing fused pyridazine systems such as pyrimido[4,5-c]pyridazines and pyrido[3,4-c]pyridazines.

One of the most effective methods for constructing the pyrimido[4,5-c]pyridazine (B13102040) skeleton is through cyclocondensation reactions. For instance, reacting aminopyridazine-carbonitrile derivatives with reagents like urea (B33335), formamide (B127407), or orthoesters can yield pyrimidones fused to the pyridazine ring. Research on the closely related 3-amino-4-pyridazinecarbonitrile has shown that it can be converted into various c-annelated pyridazines. acs.orgunivie.ac.at Similarly, this compound can be expected to react with formamide or triethyl orthoformate to yield pyrimido[4,5-c]pyridazin-5-amine, or with urea upon heating to produce pyrimido[4,5-c]pyridazine-5,7-dione. A simple one-pot, multi-component reaction has been developed for the synthesis of pyrimido[4,5-c]pyridazines, highlighting the efficiency of such cyclization strategies. researchgate.net

The synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives can be achieved by employing the Gould-Jacobs reaction or Friedländer annulation. This typically involves the reaction of the aminonitrile with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, condensation with acetylacetone (B45752) would lead to a dimethyl-substituted pyridopyridazine (B8481360), while reaction with diethyl malonate could yield a dihydroxy-substituted pyridopyridazine derivative. Reviews on the synthesis of various pyridopyridazine isomers confirm that alkylpyridazinyl carbonitriles are valuable building blocks for these condensed systems. mdpi.com

The following table summarizes representative annulation reactions that can be applied to this compound to form fused heterocyclic systems, based on established chemical principles.

ReagentResulting Fused SystemReaction Type
UreaPyrimido[4,5-c]pyridazine-5,7-dioneCyclocondensation
FormamidePyrimido[4,5-c]pyridazin-5-amineCyclocondensation
Acetylacetone2,4-Dimethylpyrido[3,4-c]pyridazineFriedländer Annulation
Diethyl malonate2,4-Dihydroxypyrido[3,4-c]pyridazineGould-Jacobs Reaction
Benzoylacetonitrile4-Amino-2-phenylpyrido[3,4-c]pyridazineFriedländer Annulation

Bridged Heterocycles from this compound

The synthesis of bridged heterocyclic systems from this compound is a more complex challenge that has been less explored than annulation reactions. The construction of such three-dimensional scaffolds requires multi-step synthetic sequences designed to create a tether between the pyridazine ring and one of its substituents, which then cyclizes to form a bridge. General strategies for forming bridged nitrogen heterocycles often rely on intramolecular cycloadditions or ring-closing metathesis (RCM). le.ac.ukrsc.org

A hypothetical approach to a bridged system could involve the following steps:

Functionalization: The exocyclic amino group of this compound could be alkylated with a reagent containing a terminal diene, such as 1-bromo-penta-2,4-diene.

Dienophile Installation: The pyridazine ring itself can act as a dienophile in an inverse-electron-demand Diels-Alder reaction. The electron-withdrawing nature of the pyridazine ring and the cyano group would facilitate this transformation.

Intramolecular Cycloaddition: Upon heating, the tethered diene would react with the pyridazine ring's C=N double bond, creating a bridged bicyclic system. Subsequent aromatization or reduction could modify the resulting adduct.

Alternatively, a strategy involving ring-closing metathesis (RCM) could be envisioned. This would require attaching two separate alkenyl chains to the molecule, for example, by N-alkylation of the amino group and by a substitution reaction at another position on the pyridazine ring (potentially after converting the cyano group). The application of a Grubbs catalyst would then facilitate the formation of a new ring, bridging two parts of the molecule. While these strategies are speculative for this specific compound, they are based on well-established methodologies for constructing complex bridged nitrogen heterocycles. rsc.org

Development as a Ligand Precursor in Coordination Chemistry

The structure of this compound contains multiple potential donor sites for metal coordination: the two nitrogen atoms of the pyridazine ring, the nitrogen atom of the amino group, and the nitrogen atom of the nitrile group. This makes it a highly promising precursor for the design and synthesis of novel ligands for coordination chemistry. The strategic functionalization of its amino and cyano groups can be used to create specific chelation motifs tailored for various metal ions.

Strategies for Ligand Functionalization

To enhance its coordination capabilities, this compound can be chemically modified through several routes. These transformations aim to introduce additional donor atoms or to convert existing functional groups into more effective chelating moieties.

Schiff Base Condensation: The primary amino group is readily condensed with various aldehydes and ketones to form Schiff base ligands. ajol.infoarabjchem.org For instance, reaction with salicylaldehyde (B1680747) would produce an N,N,O-tridentate ligand, where the pyridazine nitrogen, the imine nitrogen, and the phenolic oxygen can coordinate to a metal center. Reaction with 2-pyridinecarboxaldehyde (B72084) would yield a potentially tetradentate ligand incorporating two separate pyridine-type nitrogen donors.

Hydrolysis or Transformation of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxamide or further to a carboxylic acid. This introduces an oxygen donor, creating potential for N,O-bidentate chelation involving the adjacent pyridazine ring nitrogen. The nitrile group can also react with sodium azide (B81097) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid and an effective coordinating group in its deprotonated form.

N-Alkylation: The amino group can be alkylated with arms containing other donor functionalities. For example, reaction with 2-chloroethyl methyl sulfide (B99878) could introduce a soft sulfur donor, creating a ligand suitable for coordinating with soft metal ions like Ag(I) or Pd(II).

Chelation Motif Design and Synthesis

The unmodified this compound can itself act as a bridging or monodentate ligand. The pyridazine ring is known to coordinate with metals, and studies have shown that nitrile groups can also participate in coordination, sometimes in unusual side-on modes. researchgate.netnih.gov However, greater stability and specificity are achieved through the synthesis of multidentate ligands via the functionalization strategies described above.

The design of chelation motifs focuses on creating stable five- or six-membered rings upon coordination with a metal ion. For example, a Schiff base derived from salicylaldehyde would form a stable six-membered chelate ring with a metal ion coordinated to the imine nitrogen and the phenolic oxygen.

Functionalized DerivativePotential Chelation MotifDonor AtomsPotential Metal Ions
Unmodified MoleculeMonodentate or BridgingN(ring), N(cyano)Ag(I), Cu(I), Na(I)
Schiff base with SalicylaldehydeTridentateN(ring), N(imine), O(phenol)Ni(II), Cu(II), Zn(II)
5-Aminopyridazine-3-carboxamideBidentateN(ring), O(amide)Co(II), Fe(III), Ru(II)
5-Aminopyridazine-3-carboxylic acidBidentateN(ring), O(carboxylate)Ga(III), Cr(III), Fe(III)
N-alkylated with Pyridylmethyl groupTridentateN(ring), N(amino), N(pyridyl)Fe(II), Co(II), Ru(II)

The synthesis of these complexes would typically involve reacting the functionalized ligand with a suitable metal salt in a solvent like ethanol (B145695) or acetonitrile (B52724). The resulting metal complexes can exhibit diverse geometries, from square planar to octahedral, depending on the metal ion and the denticity of the ligand. arabjchem.orgjmchemsci.com Such complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Role as a Monomer or Precursor in Polymer Chemistry

While the use of this compound as a direct monomer in polymerization is not extensively documented, its functional groups offer significant potential for its application as a precursor in polymer chemistry. The amino and cyano groups are reactive handles that can be used to synthesize monomers for step-growth polymerization or to create cross-linked polymer networks.

The presence of the amino group suggests its utility in the synthesis of high-performance polymers like polyamides and polyimides. To achieve this, the molecule would first need to be converted into a suitable comonomer. For example, transformation of the nitrile group into a carboxylic acid would yield an aminocarboxylic acid, which could undergo self-polycondensation to form a polyamide. Alternatively, creating a dicarboxylic acid derivative (e.g., by functionalizing the amino group as well) would allow it to be polymerized with a diamine to form a polyamide. The aromatic and heterocyclic nature of the pyridazine backbone would be expected to impart high thermal stability and rigidity to the resulting polymer.

The nitrile group itself offers a distinct pathway for polymerization. Nitriles are known to undergo cyclotrimerization reactions, often catalyzed by acids or metals, to form 1,3,5-triazine (B166579) rings. If this compound were subjected to such conditions, it could lead to the formation of a highly cross-linked network polymer. These porous organic polymers (POPs) or covalent organic frameworks (COFs) are of great interest for applications in gas storage, separation, and catalysis. The nitrogen-rich structure resulting from both the pyridazine and triazine rings would create a material with unique surface properties and potential for metal coordination within the polymer matrix.

Furthermore, the pyridazine ring itself is a thermally stable heterocycle. Polymers incorporating this moiety are expected to exhibit good thermal and chemical resistance, making them candidates for specialty applications where performance under harsh conditions is required. While direct polymerization of this specific molecule is not a mainstream application, its potential as a precursor for robust and functional polymers is significant and warrants further investigation. scispace.com

Design and Synthesis of Pyridazine-Containing Polymers

The bifunctional nature of this compound, possessing both an amino (-NH₂) and a nitrile (-CN) group, allows for its use as a monomer in various polymerization reactions. The primary amino group can readily participate in step-growth polymerization, while the nitrile group offers a route to other polymeric architectures.

Key polymerization strategies include:

Polycondensation: The amino group can react with monomers containing dicarboxylic acids, acyl chlorides, or isocyanates to form polyamides and polyureas, respectively. These reactions would incorporate the pyridazine moiety directly into the polymer backbone.

Polyimine Formation: Condensation of the amino group with dialdehydes or diketones yields polyimines (Schiff base polymers). The resulting C=N linkages extend the conjugation of the polymer system.

Nitrile Group Polymerization: The nitrile group can undergo cyclotrimerization under specific catalytic conditions to form triazine-linked networks, creating highly cross-linked, thermally stable polymers.

The incorporation of the pyridazine ring into the polymer backbone is expected to enhance thermal stability and introduce specific optoelectronic properties due to the nitrogen-rich heterocyclic structure.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-monomer Resulting Linkage Potential Polymer Properties
Polyamide Dicarboxylic acid / Diacyl chloride Amide (-CO-NH-) High thermal stability, mechanical strength
Polyurea Diisocyanate Urea (-NH-CO-NH-) Good elasticity, hydrogen bonding sites
Polyimine Dialdehyde / Diketone Imine (-C=N-) Conjugated system, redox activity, chemosensory properties

Incorporation into Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential for organic electronics. The this compound unit is an attractive building block for these systems. The inherent π-system of the pyridazine ring can be extended through polymerization, particularly via reactions that form conjugated linkages like imines (-C=N-) or vinylenes (-CH=CH-).

The donor-acceptor (D-A) nature of the monomer, with the amino group acting as a donor and the cyano-substituted pyridazine ring as an acceptor, is particularly significant. When incorporated into a D-A conjugated polymer, this structure can lead to:

A reduced bandgap, enabling the absorption of lower-energy photons. acs.org

Enhanced intramolecular charge transfer (ICT), which is crucial for applications in non-linear optics and photovoltaics. acs.org

Tunable electronic properties by modifying either the donor or acceptor strength or by introducing different co-monomers.

The design of such polymers often involves the strategic combination of electron-rich and electron-deficient monomers to control the electronic and optical properties of the final material. researchgate.net

Building Block in Organic Frameworks and Supramolecular Chemistry

The distinct functional groups and nitrogen atoms of the pyridazine ring make this compound an excellent candidate for constructing highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as for directing supramolecular self-assembly.

Metal-Organic Framework (MOF) Linker Design

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. acs.org this compound and its derivatives can serve as versatile linkers in MOF synthesis. The pyridazine ring's nitrogen atoms, the amino group, and the nitrile group can all act as coordination sites for metal ions. nih.govresearchgate.net

Design considerations for using this molecule as a MOF linker include:

Coordination Modes: The two adjacent nitrogen atoms of the pyridazine ring can chelate a single metal ion or bridge two different metal centers. The amino and nitrile groups provide additional potential binding sites, allowing for the formation of multi-dimensional frameworks.

Mixed-Ligand Systems: This linker can be used in conjunction with other organic ligands, such as polycarboxylates, to create mixed-ligand MOFs. d-nb.info This strategy allows for fine-tuning of the framework's pore size, geometry, and chemical environment. d-nb.info

Functional Pores: The uncoordinated functional groups (e.g., a free amino or nitrile group) can be positioned within the pores of the MOF, imparting specific chemical functionality for applications in catalysis, sensing, or selective guest adsorption.

Covalent Organic Framework (COF) Precursor Applications

COFs are porous, crystalline polymers formed through strong covalent bonds. rsc.org The synthesis of COFs relies on reversible reactions that allow for error correction and the formation of ordered structures. nih.gov The amino group of this compound makes it an ideal precursor for forming imine-linked COFs. rsc.org

In a typical synthesis, this compound would be reacted with a multi-aldehyde linker (e.g., a trigonal or linear aldehyde) under solvothermal conditions. researchgate.net The reversible formation of imine bonds drives the self-assembly of the precursors into a crystalline, porous framework. rsc.org The resulting nitrogen-rich COF would be expected to exhibit:

High thermal and chemical stability.

Permanent porosity suitable for gas storage and separation.

An electronically active framework due to the presence of conjugated pyridazine and imine moieties.

Table 2: Hypothetical COFs from this compound

Co-monomer (Linker) Symmetry Resulting Linkage Expected Topology Potential Application
Benzene-1,3,5-tricarbaldehyde C₃ Imine 2D Hexagonal (hcb) Gas Storage, Catalysis

Self-Assembly Strategies

Beyond covalent bond formation, this compound can organize into ordered supramolecular structures through non-covalent interactions, primarily hydrogen bonding. mdpi.com The amino group provides two hydrogen bond donors (N-H), while the pyridazine nitrogen atoms and the nitrile nitrogen act as hydrogen bond acceptors.

This functionality allows for the formation of robust and predictable hydrogen-bonding motifs, known as supramolecular synthons. nih.gov Potential self-assembly patterns include:

Dimers: Two molecules can form a centrosymmetric dimer via N-H···N hydrogen bonds between the amino group of one molecule and a pyridazine nitrogen of the other.

Catemers and Tapes: Head-to-tail hydrogen bonding can lead to one-dimensional chains or tapes. mdpi.com

2D Sheets: More complex interactions involving both the amino and nitrile groups could result in the formation of two-dimensional layered structures.

These self-assembled structures are relevant in crystal engineering, where controlling the solid-state packing of molecules is crucial for tuning material properties. nih.gov

Precursor for Advanced Materials with Specific Electronic or Optical Functions

The unique electronic push-pull character of this compound makes it a promising precursor for materials with tailored electronic and optical properties. The intramolecular charge transfer from the amino donor to the cyano-pyridazine acceptor gives rise to a significant molecular dipole moment and nonlinear optical (NLO) activity. researchgate.net

Applications leveraging these properties include:

Nonlinear Optics (NLO): Organic materials with high NLO responses are sought for applications in optical communications and data processing. acs.org The incorporation of this compound into polymers or crystalline materials can lead to high second or third-order NLO susceptibility. researchgate.net

Chemosensors: The electronic properties of materials derived from this compound can be sensitive to their chemical environment. Changes in fluorescence or absorption upon binding with specific analytes can be used for chemical sensing.

Optoelectronic Devices: As a component in conjugated polymers or frameworks, this molecule can contribute to the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) by influencing charge transport and light absorption/emission characteristics. researchgate.net

Chromophore and Fluorophore Development

The inherent electronic asymmetry of this compound makes it an excellent scaffold for the design of chromophores and fluorophores. The amino group acts as a potent electron donor (push) while the cyano group and the pyridazine ring nitrogens act as electron acceptors (pull). This "push-pull" architecture is a fundamental design principle for creating organic dyes with strong absorption in the visible spectrum and for developing fluorescent molecules.

Derivatization strategies typically focus on enhancing this push-pull character to tune the photophysical properties. Synthetic modifications can be targeted at several positions:

The Amino Group: Alkylation, arylation, or acylation of the exocyclic amino group can modulate its electron-donating strength, leading to shifts in the absorption and emission wavelengths.

The Pyridazine Ring: Introduction of additional substituents on the carbon atoms of the pyridazine ring can further influence the electronic distribution and extend the π-conjugated system.

The Nitrile Group: While less common, the nitrile group can be hydrolyzed to an amide or carboxylic acid, or participate in cycloaddition reactions, altering the acceptor strength of that end of the molecule.

The fluorescence properties of related aminopyridine derivatives have been extensively studied, demonstrating that these scaffolds can be used to create probes that are sensitive to their environment, such as polarity or the presence of specific metal ions. sciencepg.comnih.govresearchgate.net For instance, the fluorescence of 2-aminopyridine-based compounds can be significantly quenched or enhanced upon complexation with metal ions like Fe³⁺ and Hg²⁺, a principle that can be applied to sensors developed from this compound. researchgate.net By analogy, strategic derivatization of the this compound core is expected to yield a range of novel dyes and fluorescent probes with tunable properties for applications in bioimaging and chemical sensing. nih.gov

Table 1: Potential Derivatizations of this compound for Chromophore/Fluorophore Development

Derivative Structure Modification Strategy Expected Photophysical Effect
N,N-dimethyl-5-aminopyridazine-3-carbonitrile Alkylation of the amino group Enhanced electron-donating strength, potential red-shift (bathochromic shift) in absorption/emission.
5-acetamidopyridazine-3-carbonitrile Acylation of the amino group Reduced electron-donating strength, potential blue-shift (hypsochromic shift) in absorption/emission.

Organic Semiconductor Precursors

The field of organic electronics leverages π-conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net Pyridazine derivatives are recognized as a class of organic heterocyclic aromatic semiconductors due to their planar structure and the presence of nitrogen atoms which influence their electronic energy levels. liberty.edu

This compound serves as a valuable precursor for larger, high-performance organic semiconductor materials. Its rigid, planar core can be incorporated into extended π-conjugated systems. The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type (electron-transporting) or ambipolar materials. The amino and nitrile groups provide synthetic handles for building out larger molecular structures through common cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

Research into related nitrogen-containing heterocycles, such as 1,5-naphthyridines, has shown their utility in OLEDs, where they form parts of highly efficient metal complexes that act as emitters. researchgate.net The goal in designing these materials is to control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate charge injection, transport, and recombination. researchgate.net By using this compound as a building block, chemists can design novel materials with tailored electronic properties for next-generation electronic devices. liberty.edu

Table 2: Potential Semiconductor Structures Derived from this compound

Derivative Structure Synthetic Approach Potential Application
Dimer linked by biphenyl Suzuki coupling at the 6-position Organic Field-Effect Transistors (OFETs)
Thiophene-flanked derivative Stille or Suzuki coupling Organic Photovoltaics (OPVs)

Directed Synthesis towards Specific Chemical Libraries for Research Screening

The creation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. These libraries are screened against biological targets or for specific physical properties to identify new lead compounds. This compound is an ideal starting scaffold for generating such libraries due to its multiple points of diversification.

A research effort focused on pyridazines successfully compiled a small library of these compounds to analyze their potential in electronic and industrial applications. liberty.edu This demonstrates the principle of using a core structure to generate a collection of related molecules for screening. The synthetic strategies employed to build these libraries often involve robust, high-throughput reactions. For example, studies on structurally similar pyridine (B92270) dicarbonitriles have utilized one-pot, three-component coupling reactions to generate a library of 45 distinct compounds for screening as potential therapeutics for prion diseases. acs.org

The functional groups of this compound allow for a directed synthesis approach:

Amino Group Modification: The primary amine can be readily converted into a wide array of secondary and tertiary amines, amides, ureas, and sulfonamides, introducing diverse functional groups and physicochemical properties.

Ring C-H Functionalization: The carbon positions on the pyridazine ring can be functionalized, often through metal-catalyzed cross-coupling reactions, to attach various aryl or alkyl groups.

Multicomponent Reactions: The core can participate in one-pot reactions where multiple starting materials combine to form complex products in a single step, rapidly increasing molecular diversity. scielo.org.zaresearchgate.net

Such libraries of pyridazine derivatives can be screened for various purposes, including as kinase inhibitors in cancer research or as novel antibacterial agents. nih.govacs.org The systematic modification of the core structure allows researchers to establish structure-activity relationships (SAR), providing critical insights into how chemical structure correlates with biological activity or material performance.

Table 3: Example of a Chemical Library Design from this compound

Scaffold Position Reaction Type Example Building Blocks (R-X)
C5-Amino Group Acylation (R-COCl) Benzoyl chloride, Acetyl chloride, Cyclohexanecarbonyl chloride
C5-Amino Group Reductive Amination (R-CHO) Benzaldehyde, 4-Methoxybenzaldehyde, Pyridine-4-carboxaldehyde

Table of Mentioned Compounds

Compound Name
This compound
2-aminopyridine
3-amino-5-arylpyridazine-4-carbonitriles
1,5-naphthyridines
pyridine dicarbonitriles
N,N-dimethyl-5-aminopyridazine-3-carbonitrile
5-acetamidopyridazine-3-carbonitrile

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